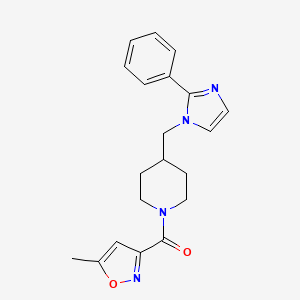

(5-methylisoxazol-3-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-15-13-18(22-26-15)20(25)23-10-7-16(8-11-23)14-24-12-9-21-19(24)17-5-3-2-4-6-17/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFULJSHXUJNWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methylisoxazol-3-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article explores various studies that have investigated the biological activity of this compound, providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro assays targeting cancer cell lines and microbial pathogens. Key findings from various studies are summarized below.

Antitumor Activity

- Mechanism of Action : The compound has shown promising antitumor activity against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

-

Efficacy Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on several cancer cell lines, including:

- A549 (lung cancer) : IC50 values ranging from 5 to 15 µM.

- HCT116 (colon cancer) : IC50 values around 10 µM.

- HepG2 (liver cancer) : IC50 values approximately 8 µM.

| Cancer Cell Line | IC50 (µM) | Comparison Agent |

|---|---|---|

| A549 | 5 - 15 | 5-FU |

| HCT116 | ~10 | SU11248 |

| HepG2 | ~8 | 5-FU |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial studies indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

In Vitro Testing : The compound was tested against common bacterial strains such as:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Results : The results showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, suggesting it may serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study conducted by researchers involved synthesizing derivatives of the compound and evaluating their antitumor activity using MTT assays. Among the derivatives, one showed an IC50 value of 4 µM against A375 melanoma cells, indicating a strong inhibitory effect compared to existing treatments .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The study found that modifications to the isoxazole ring enhanced its antibacterial efficacy, highlighting structure-activity relationships that could guide future drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the isoxazole and imidazole groups enhances the interaction with biological targets involved in cell proliferation and apoptosis.

Case Study : A study conducted on derivatives of isoxazole demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis through caspase activation pathways.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 (Breast) | 15 |

| B | A549 (Lung) | 10 |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Research Findings : In vitro studies revealed that the compound exhibited minimum inhibitory concentrations (MIC) against several pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 12 |

| S. aureus | 10 |

| P. aeruginosa | 15 |

Neuroprotective Effects

Recent studies have suggested neuroprotective effects of the compound, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Study : In animal models, administration of the compound led to improved cognitive function and reduced neuroinflammation, indicating its potential as a therapeutic agent for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and how can purity be validated?

- Methodology:

- Synthesis: Adapt protocols from analogous heterocyclic systems, such as coupling isoxazole and imidazole-piperidine intermediates via a methanone linker. Reflux conditions (e.g., 1,4-dioxane with triethylamine) and catalytic agents may be employed, as seen in related imidazole derivatives .

- Purification: Use recrystallization (ethanol as a solvent) and validate purity via thin-layer chromatography (TLC) with a toluene/ethyl acetoacetate/water solvent system (8.7:1.2:1.1 v/v/v). Confirm single-spot development using iodine vapor .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology:

- NMR: Analyze ¹H and ¹³C spectra for piperidine methylene protons (δ 2.5–3.5 ppm), isoxazole protons (δ 6.0–6.5 ppm), and imidazole aromatic signals (δ 7.2–8.0 ppm). Compare with published data for analogous imidazole-methanone derivatives .

- FTIR: Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry: Use HRMS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodology:

- Condition Screening: Test solvents (e.g., 1,4-dioxane vs. DMF) and bases (triethylamine vs. calcium hydroxide) to enhance coupling efficiency. Monitor reaction progress via in-situ FTIR for carbonyl intermediate formation .

- Catalyst Selection: Explore Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved, as seen in benzimidazole syntheses .

- Yield Improvement: Use design-of-experiments (DoE) to optimize temperature, stoichiometry, and reaction time. Reference stability data for heat-sensitive intermediates (e.g., imidazole derivatives degrade above 80°C) .

Q. How should conflicting spectral data (e.g., NMR vs. XRD) be resolved for structural confirmation?

- Methodology:

- Orthogonal Validation: Cross-validate NMR assignments with X-ray crystallography. For example, piperidine chair conformations in XRD can resolve ambiguous proton couplings in NMR .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

- Dynamic Effects: Assess temperature-dependent NMR to identify conformational flexibility in the piperidine ring that may explain discrepancies .

Q. What strategies are recommended for evaluating the compound’s stability under varying storage conditions?

- Methodology:

- Accelerated Stability Studies: Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC for new peaks (e.g., hydrolyzed methanone or oxidized imidazole) .

- Light Sensitivity: Use UV-Vis spectroscopy to track absorbance changes under ICH Q1B light exposure guidelines .

- Degradation Pathways: Isolate degradation products via preparative TLC and characterize using LC-MS/MS .

Q. How can researchers design assays to study the compound’s biological activity?

- Methodology:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., imidazole-piperidine methanones often target histamine or serotonin receptors) .

- Dose-Response Curves: Use HEK293 cells transfected with target receptors. Measure IC₅₀ values via fluorescence-based calcium mobilization assays .

- Counter-Screens: Assess off-target effects using panels like Eurofins’ SafetyScreen44. Validate selectivity via CRISPR-edited cell lines .

Q. What experimental approaches are suitable for investigating environmental fate and ecotoxicology?

- Methodology:

- Environmental Persistence: Use OECD 307 guidelines to study biodegradation in soil/water systems. Quantify residues via UPLC-QTOF .

- Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201). Measure EC₅₀ for growth inhibition .

- Bioaccumulation: Calculate logP values (e.g., using ACD/Labs software) and compare with EPA criteria for bioaccumulation potential .

Data Analysis & Interpretation

Q. How should researchers address contradictory bioactivity results between in vitro and in vivo models?

- Methodology:

- Pharmacokinetics: Assess bioavailability via rat PK studies (plasma/tissue distribution). Poor absorption may explain in vivo inactivity .

- Metabolite Profiling: Identify active metabolites using hepatic microsome incubations and LC-HRMS. Compare metabolite activity with parent compound .

- Model Relevance: Validate in vitro targets (e.g., receptor binding) against transgenic animal models to confirm pathway relevance .

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous datasets?

- Methodology:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism). Use AIC/BIC to compare sigmoidal vs. biphasic fits .

- Outlier Handling: Apply Grubbs’ test for outliers. Use robust regression for heteroscedastic data .

- Meta-Analysis: Pool data from multiple studies using random-effects models to account for variability in assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.